molecular formula C13H24N2O2 B11926878 Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B11926878
M. Wt: 240.34 g/mol
InChI Key: WZXOASSCYMCPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-ethyl-4,7-diazaspiro[25]octane-7-carboxylate is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂ It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with ethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A closely related compound with similar structural features.

    Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate: Another spiro compound with slight variations in the functional groups.

Uniqueness

Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-5-15-9-8-14(10-13(15)6-7-13)11(16)17-12(2,3)4/h5-10H2,1-4H3

InChI Key

WZXOASSCYMCPMV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC12CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.